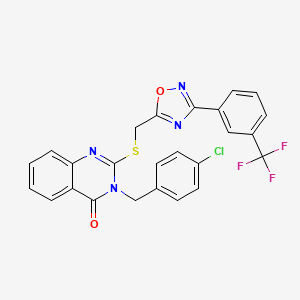
3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a trifluoromethyl group, an oxadiazole ring, a thioether linkage, and a quinazolinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the various rings and functional groups mentioned above. The trifluoromethyl group would likely contribute to the compound’s lipophilicity, while the various aromatic rings could participate in π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound susceptible to nucleophilic attack .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the various aromatic rings could contribute to its UV/Vis absorption properties .
Scientific Research Applications
Antimicrobial Activities
A variety of quinazolinone derivatives, including those with structures similar to the specified compound, have been synthesized and shown to possess significant antimicrobial properties. For instance, Yan et al. (2016) synthesized novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, demonstrating good antimicrobial activities, especially against certain plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. This suggests potential applications in agricultural pest control (Yan et al., 2016).
Antitumor Activity
Quinazolinone derivatives have also been explored for their antitumor properties. For example, Zhou et al. (2021) synthesized a compound with a structure partially resembling the specified chemical, demonstrating better antitumor activity than reference compounds in human hepatoma and melanoma cells. This indicates potential therapeutic applications in cancer treatment (Zhou et al., 2021).
H1-Antihistaminic Agents
Quinazolinone compounds have been designed and synthesized as potential H1-antihistaminic agents. Alagarsamy and Parthiban (2013) synthesized novel quinazolinone derivatives with significant in vivo H1-antihistaminic activity, suggesting their use in allergy treatments (Alagarsamy & Parthiban, 2013).
Analgesic and Anti-Inflammatory Activities
Quinazolinone derivatives have shown potential as analgesic and anti-inflammatory agents. Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one, demonstrating potent analgesic and anti-inflammatory activities in animal studies. This suggests their use in pain and inflammation management (Dewangan et al., 2016).
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF3N4O2S/c26-18-10-8-15(9-11-18)13-33-23(34)19-6-1-2-7-20(19)30-24(33)36-14-21-31-22(32-35-21)16-4-3-5-17(12-16)25(27,28)29/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZLWEHSVFSQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


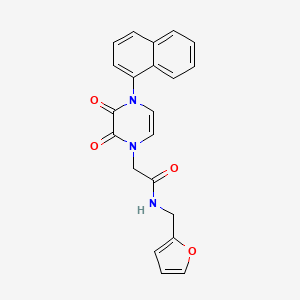
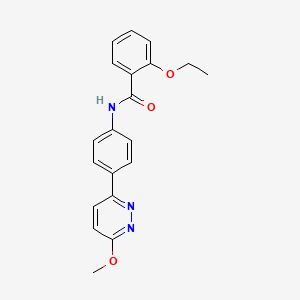
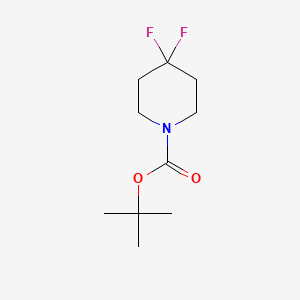
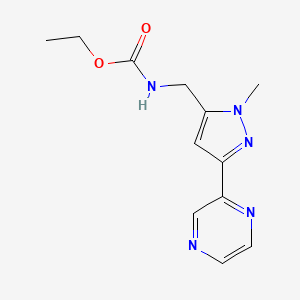
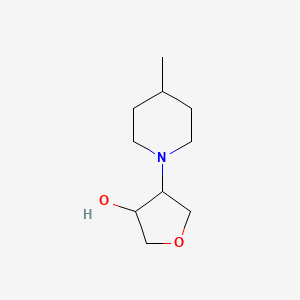

![[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2422248.png)
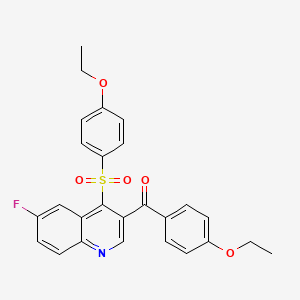
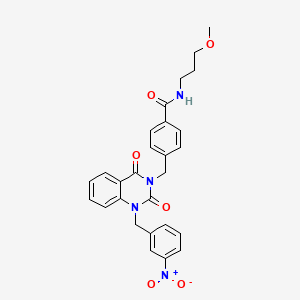
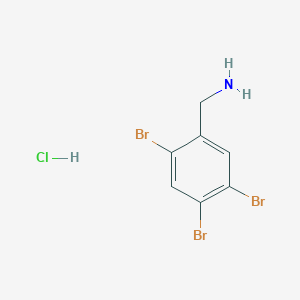
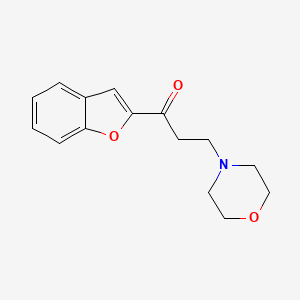
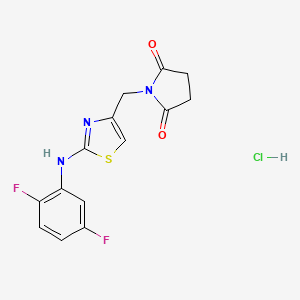
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)